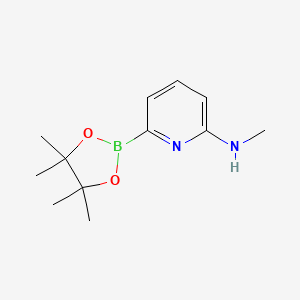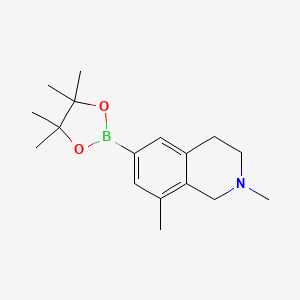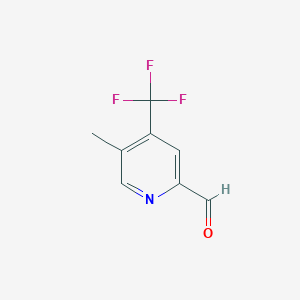
5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxaldehyde is a chemical compound that belongs to the class of fluorinated pyridines. The presence of the trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications. Fluorinated pyridines are known for their stability and reactivity, which makes them useful intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxaldehyde can be achieved through several methods:
Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine as a starting material, which undergoes a chlorine/fluorine exchange reaction to introduce the trifluoromethyl group.
Construction of Pyridine Ring: Another approach involves constructing the pyridine ring from a trifluoromethyl-containing building block.
Direct Introduction of Trifluoromethyl Group: This method uses a trifluoromethyl active species, such as trifluoromethyl iodide, to directly introduce the trifluoromethyl group into the pyridine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications .
化学反应分析
Types of Reactions
5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: 5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxylic acid.
Reduction: 5-Methyl-4-(trifluoromethyl)-2-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxaldehyde involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Trifluoromethylated Tetrazolo[1,5-a]pyrimidines: These compounds share the trifluoromethyl group and exhibit similar reactivity and applications.
Fluorinated Pyridines: Compounds such as 2-, 3-, and 4-fluoropyridines have similar properties and are used in similar applications.
Uniqueness
5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxaldehyde is unique due to the specific positioning of the trifluoromethyl group and the aldehyde functional group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of a wide range of chemical products .
属性
分子式 |
C8H6F3NO |
|---|---|
分子量 |
189.13 g/mol |
IUPAC 名称 |
5-methyl-4-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO/c1-5-3-12-6(4-13)2-7(5)8(9,10)11/h2-4H,1H3 |
InChI 键 |
QNZOFLBWRXTVBK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(N=C1)C=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




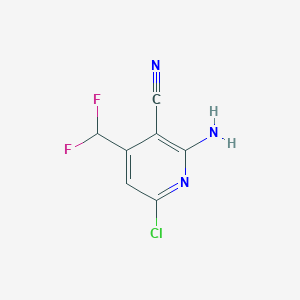


![5-(3-(Cyanomethyl)-3-(3'-methyl-1H,1'H-[4,4'-bipyrazol]-1-yl)azetidin-1-yl)-N-isopropylpyrazine-2-carboxamide](/img/structure/B13920621.png)
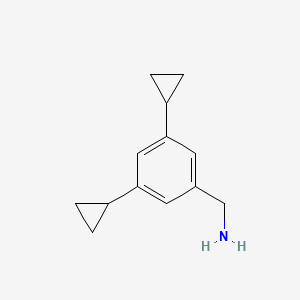

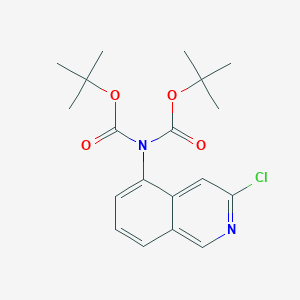

methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13920650.png)
![2',4'-Dimethyl-[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B13920652.png)
